molecular formula C17H17FN2O3S B494998 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 873580-24-6

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No. B494998
CAS RN: 873580-24-6
M. Wt: 348.4g/mol
InChI Key: NPCSOVKQWRZWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as Efipladib, is a novel drug molecule that has been extensively studied for its potential therapeutic applications. Efipladib belongs to the class of imidazole-based compounds, which are known for their diverse range of pharmacological activities.

Scientific Research Applications

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to inhibit the activity of a family of enzymes called secretory phospholipase A2 (sPLA2), which play a crucial role in the inflammation process. By inhibiting the activity of sPLA2, 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can reduce inflammation and prevent tissue damage. 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Mechanism of Action

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole works by inhibiting the activity of sPLA2, which is an enzyme that catalyzes the hydrolysis of phospholipids to produce free fatty acids and lysophospholipids. sPLA2 is involved in the production of various inflammatory mediators, such as prostaglandins and leukotrienes, which play a crucial role in the inflammation process. By inhibiting the activity of sPLA2, 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can reduce the production of these inflammatory mediators, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can inhibit the activity of sPLA2 in a dose-dependent manner. In vivo studies have shown that 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can reduce inflammation and tissue damage in various animal models of inflammatory disorders. 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several advantages for lab experiments, including its high potency, selectivity, and specificity for sPLA2 inhibition. 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be used to study the role of sPLA2 in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. However, 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One potential direction is to investigate the therapeutic potential of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Another potential direction is to develop more potent and selective sPLA2 inhibitors based on the structure of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. Additionally, future research could focus on the development of novel drug delivery systems for 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 3-ethoxy-4-fluorobenzene sulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. The purity and yield of 1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be improved by using different solvents and reaction conditions.

properties

IUPAC Name

1-(3-ethoxy-4-fluorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-23-16-12-14(8-9-15(16)18)24(21,22)20-11-10-19-17(20)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSOVKQWRZWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-ethoxy-4-fluorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

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